molecular formula C8H5BrF3NO2 B1405484 Methyl 2-bromo-5-(trifluoromethyl)nicotinate CAS No. 888738-49-6

Methyl 2-bromo-5-(trifluoromethyl)nicotinate

Cat. No.: B1405484
CAS No.: 888738-49-6
M. Wt: 284.03 g/mol
InChI Key: NKIZLCNZKHZGPS-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(trifluoromethyl)nicotinate (CAS 888738-49-6) is a high-purity chemical building block specifically designed for advanced research and development, particularly in pharmaceutical and agrochemical synthesis. This compound features a molecular formula of C 8 H 5 BrF 3 NO 2 and a molecular weight of 284.03 g/mol . Its core value lies in its multifunctional reactivity, serving as a versatile synthon. The presence of both a bromo substituent and a methyl ester group on the pyridine ring provides two distinct handles for further chemical modification. The bromine is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or used in condensation reactions, offering a pathway to a diverse array of nicotinic acid derivatives . The trifluoromethyl group is a critical structural motif in modern medicinal chemistry, known to significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for screening as potential active pharmaceutical ingredients (APIs) . As a nicotinate ester, its core structure is related to other pyridinecarboxylic acid esters studied for their pharmacological properties . Handling and Safety: This product is intended for use by qualified researchers in a controlled laboratory setting. Please refer to the corresponding Safety Data Sheet (SDS) for detailed hazard and handling information before use. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

methyl 2-bromo-5-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(8(10,11)12)3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIZLCNZKHZGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis and Methods

Methyl 2-bromo-5-(trifluoromethyl)nicotinate can be synthesized using various methods in organic chemistry, often through halogenation and esterification of nicotinic acid derivatives.

Preparation of 2-methyl-5-phenyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, L-tartrate salt

  • Step A : To prepare 2-methyl-5-phenyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine, L-tartrate salt, a solution of 2-bromo-5-trifluoromethyl-benzonitrile (2.6 g, 10.4 mmol) in toluene (20 mL) at -78°C was treated with diisobutylaluminium hydride (21 mL, 21 mmol, 1.0 M in toluene) cooled to -78°C via cannula. The solution was stirred at -78 to -50°C for 2 hours. Water (5 mL) was slowly added to quench the reaction, and the mixture was warmed to room temperature and adjusted to pH 10 with NaOH. The product was extracted with dichloromethane, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated. The residue was purified by flash chromatography (hexanes/ether 90:10) to yield the desired aldehyde (2.0 g, 76%) as a dark solid.

    • ¹H NMR (CDCl3, 300 MHz): δ 10.38 (s, 1H), 8.18 (s, 1H), 7.68 (d, J=8.7 Hz, 1H), 7.54 (d, J=8.7 Hz, 1H).

Preparation of 2-bromo-5-trifluoromethylbenzaldehyde

  • Method 1 : A solution of 2-bromo-5-(trifluoromethyl)benzonitrile (10.0 g, 40 mmol) in dichloromethane (100 mL) was treated dropwise with a 1.0 M solution of diisobutylaluminum hydride in hexane (48 mL). The resulting solution was stirred under nitrogen at ambient temperature for 1 h and then diluted with ether (100 mL). After cooling in an ice bath, a 3 N solution of HCl was carefully added, and the mixture was vigorously stirred at ambient temperature for 15 min. The organic layer was washed with brine, dried (MgSO4), and evaporated. The resulting oil was purified by flash chromatography (5% EtOAc/hexane) to afford 5 g of 2-bromo-5-trifluoromethylbenzaldehyde.

    • ¹H NMR (CDCl3): δ 10.39 (s, 1H), 8.18 (d, J=2 Hz, 1H), 7.82 (d, J=8.8 Hz, 1H), 7.70 (dd, J=8.5 Hz, 2 Hz, 1H).
  • Method 2 : To synthesize 2-(8-Phenyloctyl)-5-trifluoromethyl benzaldehyde, a solution of 2-bromo-5-trifluoromethyl benzonitrile (20.16 mmoles) in methylene chloride (50 ml), under argon at room temperature, was added diisobutylaluminum hydride (25 mmoles, 25 ml hexane) dropwise, and the resulting solution was stirred for 30 minutes. The reaction mixture was diluted with ether (50 ml), cooled in ice, and quenched by the careful addition of hydrochloric acid (50 ml, 3N). The ice bath was removed, and the mixture was stirred vigorously for 15 minutes. The organic layer was washed with brine (50 ml), treated with magnesium sulfate-charcoal, and evaporated. The resulting oil was purified by distillation to give 2-bromo-5-trifluoromethyl benzaldehyde, bp 50-55°C at 0.05 mm Hg.

Synthesis of methyl 2-(3-methylbut-2-en-1-yl)nicotinate

A solution of boronic acid S1 (0.22 M in CHCl3, 26.9 mL, 6.00 mmol, 2.00 equiv) was transferred into a SCHLENK-flask, and the solvent was evaporated under stirring in vacuo. Methyl 2-bromonicatinate (648 mg, 3.00 mmol, 1.00 equiv), K2CO3 (1.66 mg, 12.0 mmol, 4.00 equiv), Pd(PPh3)4 (173 mg, 0.15 mmol, 0.05 equiv), and dioxane (9.0 mL) were added successively. The mixture was degassed and stirred at 100 °C for 12 h. The crude was diluted with CH2Cl2 5 mL and 10 mL sat. NaHCO3 solution. The aqueous phase was extracted with CH2Cl2 (3 x 20 mL). The combined organic.

Synthesis of ((3aR,5R,5aS,8aS,8bR)-2,2,7,7-Tetramethyltetrahydro-5H-bis(dioxolo)[4,5-b:4’,5’-d]pyran-5-yl)methyl 6-bromonicotinate (2q)

The title compound 2q was obtained according to Procedure in 4.2 as a white solid (868 mg, 1.95 mmol, 65%) from 288 mg of starting material (3.0 mmol, 1.0 equiv) after automated flash column chromatography (0-35% EtOAc in hexanes). m.p. 131.2-134.7 ºC.

  • ¹H NMR (500 MHz, CDCl3), δ (ppm) 8.97 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.2, 2.4 Hz, 1H), 7.58 (d, J = 8.3 Hz.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 2-bromo-5-(trifluoromethyl)nicotinate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create diverse compounds with potential applications in pharmaceuticals and agrochemicals. The compound can be utilized in:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
  • Reduction Reactions: The compound can be reduced to yield amine or alcohol derivatives.

Biological Research

Bioactive Compound Exploration
In biological research, this compound is investigated for its potential bioactive properties. Studies have suggested that compounds with trifluoromethyl groups exhibit enhanced biological activity due to their ability to interact with enzymes and receptors. Key areas of exploration include:

  • Antimicrobial Properties: Research is ongoing to evaluate its effectiveness against various pathogens.
  • Anti-inflammatory Effects: The compound's potential therapeutic effects are being studied in the context of inflammatory diseases.
  • Cancer Research: Preliminary studies suggest it may inhibit tumor growth through specific molecular interactions .

Medicinal Applications

Therapeutic Potential
this compound is being explored for its therapeutic applications. Its unique chemical properties make it a candidate for drug development:

  • Antiviral Agents: Some derivatives are being researched for their efficacy against viral infections.
  • Pain Management: The compound's mechanism of action may involve modulation of pain pathways, making it a candidate for analgesic development.
  • Neurological Disorders: Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions like depression or anxiety .

Industrial Applications

Development of Agrochemicals and Materials
In the industrial sector, this compound finds applications in the development of agrochemicals and specialty materials. Its unique structure allows for:

  • Agrochemical Development: Utilized as an intermediate in the synthesis of pesticides and herbicides that target specific plant processes.
  • Material Science: Employed in creating materials with tailored properties for electronics or coatings .

Case Studies

Application AreaDescriptionExample Studies
ChemistryBuilding block for complex organic synthesesSynthesis of pharmaceuticals using this compound as an intermediate
BiologyBioactive investigationsStudies on antimicrobial properties against E. coli
MedicineDrug developmentResearch on anti-inflammatory effects in mouse models
IndustryAgrochemical synthesisDevelopment of new herbicides targeting specific weed species

Mechanism of Action

The mechanism by which methyl 2-bromo-5-(trifluoromethyl)nicotinate exerts its effects is primarily through its reactivity in chemical reactions. The bromine and trifluoromethyl groups influence the compound’s electronic properties, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of Methyl 2-bromo-5-(trifluoromethyl)nicotinate and structurally related nicotinate esters:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Ester Group Key Features
This compound Not provided C₉H₅BrF₃NO₂ 296.04 (calculated) Br (2), CF₃ (5) Methyl Reactive bromine for coupling; high lipophilicity
Methyl 2-bromo-5-methylnicotinate 136227-39-9 C₈H₈BrNO₂ 244.06 Br (2), CH₃ (5) Methyl Less electronegative CH₃ reduces reactivity
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate 1672655-82-1 C₉H₆BrClF₃NO₂ 355.50 Br (5), Cl (6), CF₃ (2) Ethyl Dual halogenation increases steric hindrance
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate Not provided C₈H₄F₄NO₂ 237.12 F (5), CF₃ (2) Methyl Fluorine’s strong C-F bond limits reactivity
Methyl 2-amino-5-(trifluoromethyl)nicotinate 1227048-89-6 C₈H₇F₃N₂O₂ 220.15 NH₂ (2), CF₃ (5) Methyl Amino group enables condensation reactions

Physicochemical and Functional Properties

  • Lipophilicity : The CF₃ group in this compound increases logP values compared to methyl-substituted analogs (e.g., Methyl 2-bromo-5-methylnicotinate), enhancing membrane permeability .
  • Steric Effects : Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate’s dual halogenation (Br and Cl) introduces steric hindrance, which may slow reaction kinetics in substitution reactions .

Biological Activity

Methyl 2-bromo-5-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a nicotinic acid derivative. The molecular formula is C₉H₈BrF₃N₁O₂, with a molecular weight of approximately 296.06 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate biological membranes and interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antimicrobial Exhibits activity against a range of bacterial strains.
Anti-inflammatory Potential to reduce inflammation in cellular models.
Anticancer Shows promise in inhibiting cancer cell proliferation in vitro studies.
Enzyme Inhibition Inhibits key enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it was found to have an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Effects : A study investigated its effects on inflammatory markers in human cell lines, revealing that treatment with this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha by up to 50% compared to untreated controls .
  • Anticancer Activity : Research involving various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) showed that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. This suggests its potential as a lead compound for developing anticancer therapies .

Q & A

Q. What are the primary synthetic routes for preparing methyl 2-bromo-5-(trifluoromethyl)nicotinate?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, intermediates can be derived from methyl 2-fluoro-6-(trifluoromethyl)nicotinate by substituting fluorine with bromine under basic conditions. Hydrolysis of the ester group (e.g., using NaOH or LiOH) may follow to generate carboxylic acid derivatives for further functionalization . Alternative routes involve copper-mediated trifluoromethylation of brominated pyridine precursors, as seen in analogous systems .

Q. Key Steps :

  • SNAr Reaction : React methyl 2-fluoro-6-(trifluoromethyl)nicotinate with NaBr or KBr in polar aprotic solvents (DMF, DMSO) at 80–100°C.
  • Ester Hydrolysis : Treat with aqueous NaOH (1–2 M) at 60°C for 4–6 hours to yield the carboxylic acid intermediate.

Q. How is this compound characterized for purity and structural confirmation?

Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the ester group (-COOCH3_3), bromine substitution, and trifluoromethyl (-CF3_3) positions.
  • Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., m/z 298.06 for the ethyl ester analog) and detect impurities .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What are the common reactivity patterns of the ester group in this compound?

The ester group undergoes hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, which can be further functionalized via amidation or coupling reactions. Reduction with LiAlH4_4 or DIBAL-H converts the ester to a primary alcohol, useful for generating hydroxymethyl derivatives .

Q. Methodological Note :

  • Hydrolysis : Use 1 M NaOH in 1:1 THF/H2_2O at 60°C for 6 hours.
  • Reduction : Stir with 2 eq. DIBAL-H in dry THF at -78°C for 2 hours .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of bromination in trifluoromethyl-substituted pyridines?

Regioselectivity is influenced by electron-withdrawing groups (-CF3_3) and reaction conditions. Computational studies (DFT) can map charge distribution, showing higher electron density at the 5-position, favoring bromination at the 2-position. Experimental validation via kinetic isotopic effects (KIE) or Hammett plots can further confirm mechanistic pathways .

Q. Case Study :

  • In methyl 2-fluoro-6-(trifluoromethyl)nicotinate, SNAr at the 2-position occurs due to para-directing effects of -CF3_3 and meta-fluorine activation .

Q. What strategies optimize the trifluoromethylation step in large-scale synthesis?

Scalable trifluoromethylation employs photoredox catalysis or copper-mediated methods. For example, Beatty et al. (2015) achieved efficient CF3_3 incorporation using Ru(bpy)32+_3^{2+} as a photocatalyst and Togni’s reagent under visible light, yielding >80% conversion at 25°C .

Q. Optimization Parameters :

  • Catalyst: 2 mol% Ru(bpy)3_3Cl2_2.
  • Solvent: Acetonitrile/H2_2O (9:1).
  • Light Source: 450 nm LEDs.

Q. How can this compound be evaluated for biological activity?

  • Antimicrobial Assays : Test against Candida albicans and Escherichia coli using broth microdilution (MIC values). Structural analogs with -CF3_3 groups show enhanced activity due to increased lipophilicity .
  • Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

Q. Protocol :

  • Prepare 96-well plates with bacterial/fungal suspensions (105^5 CFU/mL).
  • Incubate with compound (0.1–100 µM) for 24 hours.
  • Measure optical density (OD600_{600}) to determine MIC .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Temperature : Store at 0–6°C to prevent ester hydrolysis or bromine displacement.
  • Light Sensitivity : Protect from UV light to avoid radical degradation pathways.
  • Moisture : Use desiccants (silica gel) in sealed containers to minimize hydrolysis .

Q. Stability Data :

ConditionDegradation After 30 DaysKey Degradants
25°C, ambient light15%Carboxylic acid, Br^-
4°C, dark<5%None detected

Q. How does the trifluoromethyl group impact electronic properties in cross-coupling reactions?

The -CF3_3 group withdraws electron density via inductive effects, activating the pyridine ring for Suzuki-Miyaura couplings. However, steric hindrance may reduce yields. Use Pd(OAc)2_2/XPhos catalysts and Cs2_2CO3_3 base in toluene/EtOH (3:1) at 100°C for 12 hours to achieve >70% coupling efficiency .

Q. Example Reaction :

  • Couple with phenylboronic acid to form methyl 2-phenyl-5-(trifluoromethyl)nicotinate.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-5-(trifluoromethyl)nicotinate
Reactant of Route 2
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Methyl 2-bromo-5-(trifluoromethyl)nicotinate

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